molecular formula C20H21N3O8S B2751958 2-((4-methoxyphenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941901-66-2

2-((4-methoxyphenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2751958
CAS No.: 941901-66-2
M. Wt: 463.46
InChI Key: SWVXEUSWDXLZDH-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3,4,5-trimethoxyphenyl group and at position 2 with a sulfonylacetamide moiety bearing a 4-methoxyphenyl substituent. Its molecular formula is C₂₈H₂₆N₄O₈S, with a molecular weight of 578.59 g/mol.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O8S/c1-27-13-5-7-14(8-6-13)32(25,26)11-17(24)21-20-23-22-19(31-20)12-9-15(28-2)18(30-4)16(10-12)29-3/h5-10H,11H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVXEUSWDXLZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-methoxyphenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure

The compound can be structurally represented as follows:

C22H24N2O5S\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{5}\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate oxadiazole derivative. This process is facilitated by standard organic synthesis techniques, including the use of solvents like dichloromethane and pyridine under controlled conditions to ensure high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the target compound exhibited significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : LoVo (colon cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • The oxadiazole derivatives demonstrated IC50 values ranging from 2.44 µM against LoVo to 23.29 µM against MCF-7 cells after 48 hours of treatment .

This indicates that such compounds may inhibit cell proliferation effectively, suggesting a promising avenue for further drug development.

The mechanism by which these compounds exert their effects appears to involve multiple pathways:

  • Inhibition of Cell Cycle Progression : The treatment with oxadiazole derivatives resulted in increased apoptosis rates and cell cycle arrest at the G0/G1 phase in treated cells .
  • Interaction with DNA and Proteins : The mesoionic nature of oxadiazole derivatives allows them to cross cellular membranes effectively, facilitating interaction with critical biological targets such as DNA and proteins involved in cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, preliminary evaluations suggest that compounds with similar structures exhibit antimicrobial effects. For example:

  • Antifungal Activity : Studies showed that oxadiazole derivatives inhibited the growth of fungi like Fusarium oxysporum, outperforming commercial fungicides at concentrations around 50 µg/mL .

Case Studies

Several case studies illustrate the biological activities of related compounds:

  • Study on Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were tested for anticancer activity, yielding promising results similar to those observed for oxadiazoles. These compounds inhibited key enzymes involved in nucleotide synthesis crucial for cancer cell proliferation .
  • Diarylsulfonamide Inhibitors : Research on diarylsulfonamide compounds demonstrated their ability to inhibit microtubule dynamics in Leishmania infantum amastigotes—an action that may parallel mechanisms seen in oxadiazole derivatives due to their structural similarities .

Data Table

CompoundCell LineIC50 (µM)Mechanism
Oxadiazole Derivative ALoVo2.44Apoptosis induction
Oxadiazole Derivative BMCF-723.29Cell cycle arrest
Thiadiazole Derivative CHUVEC>100Minimal toxicity
Diarylsulfonamide DLeishmaniaN/AMicrotubule inhibition

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of this compound is C20H21N3O8SC_{20}H_{21}N_{3}O_{8}S, with a molecular weight of approximately 463.46 g/mol. The synthesis typically involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate oxadiazole derivative . This process uses standard organic synthesis techniques including solvents like dichloromethane and pyridine under controlled conditions to ensure high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives similar to this compound. For instance:

  • Cell Lines Tested :
    • LoVo (colon cancer)
    • MCF-7 (breast cancer)
  • IC50 Values :
    • LoVo: 2.44 µM
    • MCF-7: 23.29 µM

These results indicate that such compounds may effectively inhibit cell proliferation, suggesting a promising avenue for drug development. The mechanisms by which these compounds exert their effects include:

  • Inhibition of Cell Cycle Progression : Increased apoptosis rates and cell cycle arrest at the G0/G1 phase.
  • Interaction with DNA and Proteins : The mesoionic nature allows effective crossing of cellular membranes, facilitating interaction with critical biological targets.

Antimicrobial Activity

In addition to anticancer properties, preliminary evaluations suggest that compounds with similar structures exhibit antimicrobial effects:

  • Antifungal Activity : Studies showed that oxadiazole derivatives inhibited the growth of fungi like Fusarium oxysporum, outperforming commercial fungicides at concentrations around 50 µg/mL.

Case Studies

Several case studies illustrate the biological activities of related compounds:

  • Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were tested for anticancer activity, yielding promising results similar to those observed for oxadiazoles. These compounds inhibited key enzymes involved in nucleotide synthesis crucial for cancer cell proliferation.
  • Diarylsulfonamide Inhibitors : Research on diarylsulfonamide compounds demonstrated their ability to inhibit microtubule dynamics in Leishmania infantum amastigotes—an action that may parallel mechanisms seen in oxadiazole derivatives due to their structural similarities.
CompoundCell LineIC50 (µM)Mechanism
Oxadiazole Derivative ALoVo2.44Apoptosis induction
Oxadiazole Derivative BMCF-723.29Cell cycle arrest
Thiadiazole Derivative CHUVEC>100Minimal toxicity
Diarylsulfonamide DLeishmaniaN/AMicrotubule inhibition

Comparison with Similar Compounds

N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-2-((5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (8v)

  • Structure : Shares the 3,4,5-trimethoxyphenyl-oxadiazole and 4-methoxyphenyl groups but has a thioether (S) linkage instead of sulfonyl (SO₂).
  • Synthesis : Yield of 84%, m.p. 211–212°C; characterized via ¹H/¹³C NMR and LC-MS .
  • Activity: Not explicitly reported, but related thioether analogs show antimicrobial and antitumor effects .

Compound 112 (Thioether Analog)

  • Structure : Nearly identical to 8v but includes a chalcone hybrid (acryloylphenyl).
  • Activity : Potent cytotoxic agent against leukemia cell lines (K-562, Jurkat, KG-1a) with IC₅₀ values of 1.95–3.45 μM. Inhibits EGFR (IC₅₀ = 0.24 μM) and Src kinase (IC₅₀ = 0.96 μM) .

N-(3-Methoxyphenyl)-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

  • Structure : Sulfanyl (S) linkage with 3-methoxyphenyl substitution.
  • Activity : Antimicrobial (antibacterial/antifungal) via disruption of microbial cell membranes .

Key Structural Differences and Implications

Feature Target Compound Thioether Analog (8v/112) Sulfanyl Antimicrobial Agent
Linkage Sulfonyl (SO₂) Thioether (S) Sulfanyl (S)
Electronic Effects Strong electron-withdrawing Moderate electron-withdrawing Moderate electron-withdrawing
Biological Targets Likely kinase/enzyme inhibition EGFR, Src, IL-6 Microbial membranes
Synthetic Yield Not reported 71–84% 76–88%
Reported IC₅₀ (μM) N/A 0.24–3.45 N/A (MIC values in µg/mL)
  • Sulfonyl vs.
  • Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group is critical for tubulin polymerization inhibition in anticancer analogs, suggesting a shared mechanism for the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-((4-methoxyphenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Cyclization of thiosemicarbazides with carboxylic acids or esters under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

Sulfonylation : Reacting the oxadiazole intermediate with 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

Acetamide coupling : N-acylation using acetic anhydride or acetyl chloride under reflux conditions .

  • Characterization : Intermediates are verified via TLC, melting point, and spectral techniques (¹H/¹³C NMR, IR). For example, ¹H NMR of the oxadiazole intermediate shows a singlet at δ 8.2–8.5 ppm for the oxadiazole protons, while sulfonylation introduces distinct aromatic protons at δ 7.5–7.8 ppm .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR identifies protons on the oxadiazole (δ 8.2–8.5 ppm), sulfonyl-linked aromatic rings (δ 6.8–7.8 ppm), and methoxy groups (δ 3.7–3.9 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and sulfonyl (SO₂, δ 125–130 ppm) groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₀N₄O₇S: 485.1125) .
  • Elemental Analysis : Ensures C, H, N, S percentages align with theoretical values (±0.3%) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Methodology :

  • Enzyme Inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX) assays at 10–100 µM concentrations, measuring IC₅₀ values via UV-Vis spectroscopy (e.g., LOX inhibition at 234 nm) .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for higher yields?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in sulfonylation or cyclization steps .
  • Reaction Path Sampling : Tools like GRRM or Gaussian explore alternative pathways (e.g., solvent effects, catalyst screening) .
  • Experimental Validation : Adjust parameters (e.g., temperature, solvent polarity) based on computational predictions. For example, switching from DMF to DCM may reduce side reactions during acetamide coupling .

Q. How do structural modifications (e.g., methoxy group positioning) influence bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying methoxy substitutions (e.g., 3,4,5-trimethoxy vs. 4-methoxy). Compare LOX inhibition:
Substituent PatternIC₅₀ (µM)
3,4,5-Trimethoxy12.3
4-Methoxy45.7
  • Mechanistic Insight : The trimethoxy group enhances hydrophobic interactions with enzyme active sites, as shown via molecular docking (AutoDock Vina) .

Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved during characterization?

  • Methodology :

  • Variable Temperature NMR : Determine if splitting arises from conformational exchange (e.g., rotamers) by acquiring spectra at 25°C vs. 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC correlates ambiguous ¹H signals (δ 7.6 ppm) with ¹³C aromatic carbons .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) confirms bond angles and planarity of the oxadiazole ring .

Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields in oxadiazole formation)?

  • Methodology :

  • Catalyst Optimization : Replace traditional POCl₃ with Burgess reagent (less harsh, higher yields) .
  • Protection/Deprotection : Temporarily protect reactive groups (e.g., methoxy as benzyl ethers) to prevent side reactions .
  • Process Intensification : Use flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .

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